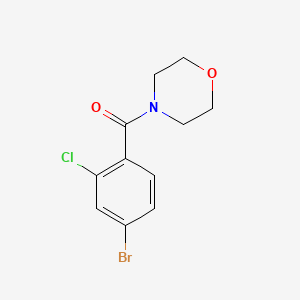

(4-Bromo-2-chlorophenyl)(morpholino)methanone

Description

Properties

IUPAC Name |

(4-bromo-2-chlorophenyl)-morpholin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrClNO2/c12-8-1-2-9(10(13)7-8)11(15)14-3-5-16-6-4-14/h1-2,7H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAIYGZMGTFFICQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=C(C=C(C=C2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80675295 | |

| Record name | (4-Bromo-2-chlorophenyl)(morpholin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

877383-57-8 | |

| Record name | (4-Bromo-2-chlorophenyl)(morpholin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(4-Bromo-2-chlorophenyl)(morpholino)methanone chemical properties and structure

An In-Depth Technical Guide to (4-Bromo-2-chlorophenyl)(morpholino)methanone for Advanced Research

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development. It details the chemical properties, structure, synthesis, and potential applications of this compound, a compound of significant interest in modern synthetic and medicinal chemistry.

Introduction and Strategic Overview

This compound (CAS No. 877383-57-8) is a halogenated aromatic morpholine amide.[1] This class of compounds holds considerable value in organic synthesis and drug discovery. The morpholine amide moiety is recognized for its stability, high water solubility, and utility as a versatile acylating agent, often serving as a reliable alternative to more sensitive reagents like Weinreb amides.[2][3] The presence of a di-halogenated phenyl ring, specifically with bromo and chloro substituents, provides multiple strategic points for further chemical modification through cross-coupling reactions, making this molecule a valuable building block for creating diverse chemical libraries.

This document provides an in-depth analysis of its structure, physicochemical properties, a robust synthesis protocol with mechanistic insights, expected analytical characterization, and a discussion of its potential applications in the field of drug discovery.

Chemical Structure and Properties

The molecule consists of a 4-bromo-2-chlorophenyl group linked to a morpholine ring through a carbonyl bridge. This arrangement confers a specific set of properties crucial for its synthetic utility and potential biological activity.

Caption: 2D Chemical Structure of this compound.

Physicochemical and Identification Data

The key properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 877383-57-8 | [1] |

| Molecular Formula | C₁₁H₁₁BrClNO₂ | [4] |

| Molecular Weight | 304.57 g/mol | [4] |

| IUPAC Name | (4-Bromo-2-chlorophenyl)(morpholin-4-yl)methanone | N/A |

| Appearance | Solid | [5] |

| Topological Polar Surface Area (TPSA) | 29.54 Ų | [4] |

| logP (calculated) | 2.57 | [4] |

| Hydrogen Bond Donors | 0 | [4] |

| Hydrogen Bond Acceptors | 2 | [4] |

| Rotatable Bonds | 1 | [4] |

Synthesis and Mechanistic Considerations

The most direct and industrially scalable synthesis of this compound is via the amide coupling reaction between 4-bromo-2-chlorobenzoic acid and morpholine. This transformation is a cornerstone of medicinal chemistry, and several reliable protocols exist.[6][7]

Overall Synthetic Workflow

Caption: General workflow for the synthesis via amide coupling.

Recommended Laboratory Protocol

This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with Hydroxybenzotriazole (HOBt) as the coupling system. This choice is predicated on its high efficiency, mild reaction conditions, and the ease of removing byproducts during aqueous workup, making it superior to harsher methods like thionyl chloride for many research applications.[6]

Materials:

-

Morpholine (1.1 eq)

-

EDC·HCl (1.2 eq)

-

HOBt (0.1-1.0 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

-

Dichloromethane (DCM) or Acetonitrile (CH₃CN) as solvent

-

1M HCl (aq), Saturated NaHCO₃ (aq), Brine

-

Anhydrous MgSO₄ or Na₂SO₄

Step-by-Step Procedure:

-

Reaction Setup: To a solution of 4-bromo-2-chlorobenzoic acid (1.0 eq) in DCM at 0 °C, add HOBt (catalytic to stoichiometric amounts) and EDC·HCl (1.2 eq). Stir the mixture for 15-20 minutes.

-

Expert Insight: The initial formation of the HOBt-ester is often faster and leads to higher yields and fewer side products compared to direct attack by the amine on the EDC-activated acid.[6]

-

-

Amine Addition: Add morpholine (1.1 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (2.0 eq).

-

Causality: DIPEA acts as a non-nucleophilic base to neutralize the HCl salt of EDC and the carboxylic acid, facilitating the reaction without competing as a nucleophile.[7]

-

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Workup: Dilute the reaction mixture with DCM. Wash sequentially with 1M HCl (to remove excess amine and DIPEA), saturated NaHCO₃ (to remove unreacted acid and HOBt), and brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The resulting crude product can be purified by column chromatography on silica gel or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure amide.

Analytical Characterization: Expected Spectral Data

| Technique | Expected Characteristics |

| ¹H NMR | Aromatic Region (δ 7.2-7.8 ppm): Three protons exhibiting a complex splitting pattern (likely a doublet, a doublet of doublets, and another doublet) characteristic of a 1,2,4-trisubstituted benzene ring. Morpholine Region (δ 3.4-3.9 ppm): Two broad multiplets or singlets, each integrating to 4H, corresponding to the two sets of methylene protons (-CH₂-N- and -CH₂-O-) of the morpholine ring. Due to the amide bond's rotational barrier, these signals might be complex.[10] |

| ¹³C NMR | Carbonyl Carbon (δ ~169 ppm): A characteristic signal for the amide carbonyl carbon.[10] Aromatic Carbons (δ 120-140 ppm): Six distinct signals, including two quaternary carbons attached to Br and Cl. Morpholine Carbons (δ ~42-48 ppm and ~67 ppm): Signals for the -CH₂-N- carbons (downfield) and the -CH₂-O- carbons (further downfield).[10] |

| IR Spectroscopy | C=O Stretch (Amide I band): A strong absorption band in the region of 1630-1680 cm⁻¹. C-N Stretch: A band around 1400-1450 cm⁻¹. C-O-C Stretch: A strong band around 1115 cm⁻¹ characteristic of the morpholine ether linkage. Aromatic C-H and C=C Stretches: As expected for a substituted benzene ring. |

| Mass Spectrometry | Molecular Ion (M⁺): A characteristic isotopic pattern for a molecule containing one bromine (M, M+2 of ~1:1 ratio) and one chlorine (M, M+2 of ~3:1 ratio). The combination will produce a complex cluster around m/z 303, 305, and 307. The exact mass would be a primary identifier. |

Applications in Drug Discovery and Chemical Biology

This compound is not just a synthetic intermediate; it is a strategically designed building block for drug discovery programs.

-

Scaffold for Library Synthesis: The bromo and chloro substituents serve as orthogonal handles for further functionalization. The bromine atom is particularly susceptible to Suzuki, Stille, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, allowing for the introduction of diverse aryl, alkyl, and amine groups. This enables the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

-

Bioisostere and Pharmacophore Component: The morpholine group is a common feature in bioactive molecules. It is often used as a bioisostere for other cyclic amines or to improve pharmacokinetic properties such as solubility and metabolic stability. The entire (aryl)(morpholino)methanone core can be found in molecules targeting a range of biological pathways. For instance, related structures have been investigated in the context of various signaling pathways.[11]

-

Precursor for Biologically Active Compounds: The parent scaffold, 4-bromo-2-chlorobenzoic acid, is a known intermediate in the synthesis of pharmaceuticals, including anti-inflammatory and antimicrobial agents.[12] This lineage suggests that derivatives of the title compound are promising candidates for screening in similar therapeutic areas. Compounds containing the 4-bromo-2-chlorophenyl moiety have also demonstrated inhibitory effects against parasites like Plasmodium falciparum, highlighting a potential application in infectious disease research.[13]

Safety and Handling

Based on data for structurally related compounds and general hazard classifications, this compound should be handled with appropriate care in a laboratory setting.

-

Hazard Statements: H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[4]

-

Precautionary Measures: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion

This compound is a well-defined chemical entity with significant potential for researchers in organic synthesis and drug development. Its robust and scalable synthesis, combined with the strategic placement of reactive halogen handles and the favorable properties of the morpholine amide group, makes it an exceptionally valuable building block. This guide provides the foundational knowledge required for its synthesis, characterization, and strategic deployment in advanced research projects.

References

- BLDpharm. This compound.

- ChemicalBook. 4-Bromo-2-chlorobenzoic acid synthesis.

- Sigma-Aldrich. (4-Bromophenyl)(morpholino)methanone AldrichCPR.

- Ogiwara, Y. (2025). Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. Synthesis.

- Thieme. (2025).

- Vale, N., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC, NIH.

- Guidechem. 4-Bromo-2-chlorobenzoic acid 59748-90-2 wiki.

- Chem-Impex. 4-Bromo-2-chlorobenzoic acid.

- ChemScene. (5-Bromo-2-chlorophenyl)(morpholino)methanone.

- Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Growing Science.

- Royal Society of Chemistry. (2016).

- Santa Cruz Biotechnology. 4-Bromo-2-chlorobenzoic acid.

- Tokyo Chemical Industry (India) Pvt. Ltd. 4-Bromo-2-chlorobenzoic Acid.

- Journal of Biomedical Research & Environmental Sciences. (2022).

- Gopinathan, M. B., et al. (2023). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts.

- Zhang, C., Han, X., & Tang, W. (2023). Crystal structure of (2-((4-bromo-2,6-dichlorophenyl)amino)phenyl) (morpholino)methanone, C17H15BrCl2N2O2. Zeitschrift für Kristallographie - New Crystal Structures.

Sources

- 1. 877383-57-8|this compound|BLD Pharm [bldpharm.com]

- 2. researchgate.net [researchgate.net]

- 3. thieme-connect.com [thieme-connect.com]

- 4. chemscene.com [chemscene.com]

- 5. (4-Bromophenyl)(morpholino)methanone AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. growingscience.com [growingscience.com]

- 8. Page loading... [guidechem.com]

- 9. scbt.com [scbt.com]

- 10. rsc.org [rsc.org]

- 11. jelsciences.com [jelsciences.com]

- 12. chemimpex.com [chemimpex.com]

- 13. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts - PMC [pmc.ncbi.nlm.nih.gov]

(4-Bromo-2-chlorophenyl)(morpholino)methanone CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Bromo-2-chlorophenyl)(morpholino)methanone is a halogenated benzamide derivative featuring a morpholine moiety. Halogenated organic compounds are of significant interest in medicinal chemistry and materials science due to their unique physicochemical properties that can influence biological activity and material characteristics. The presence of both bromine and chlorine atoms on the phenyl ring, coupled with the morpholine group, suggests potential applications in drug discovery as a scaffold for developing novel therapeutic agents. The morpholine ring, in particular, is a common structural motif in many approved drugs, often imparting favorable pharmacokinetic properties such as improved solubility and metabolic stability. This guide provides a comprehensive overview of the key chemical properties, a reliable synthesis protocol, and essential characterization data for this compound.

Core Compound Properties

A summary of the key identifiers and physicochemical properties of this compound is presented below.

| Property | Value | Source |

| CAS Number | 877383-57-8 | [1][2][3][4][5] |

| Molecular Formula | C₁₁H₁₁BrClNO₂ | [2][5] |

| Molecular Weight | 304.57 g/mol | [1] |

| Appearance | White to off-white solid (predicted) | |

| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. |

Synthesis Protocol: Amidation of 4-Bromo-2-chlorobenzoyl Chloride with Morpholine

The synthesis of this compound can be reliably achieved through the amidation of 4-bromo-2-chlorobenzoyl chloride with morpholine. This method is a standard and efficient way to form the amide bond. The reaction involves the nucleophilic attack of the secondary amine of morpholine on the electrophilic carbonyl carbon of the acyl chloride. A tertiary amine base, such as triethylamine, is used to neutralize the hydrochloric acid byproduct generated during the reaction.

Experimental Workflow

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve morpholine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM). Cool the solution to 0°C in an ice bath.

-

Addition of Acyl Chloride: Slowly add a solution of 4-bromo-2-chlorobenzoyl chloride (1.0 equivalent) in anhydrous DCM to the stirred morpholine solution. The addition should be dropwise to control the exothermic reaction.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers.

-

Extraction: Extract the aqueous layer with DCM (3 x volume of aqueous layer). Combine the organic layers.

-

Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Compound Characterization: A Self-Validating System

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-bromo-2-chlorophenyl ring and the methylene protons of the morpholine ring. The aromatic region should display three protons with distinct coupling patterns. The morpholine protons will likely appear as two multiplets in the upfield region, each integrating to four protons.

-

¹³C NMR: The carbon NMR spectrum should exhibit 11 distinct signals corresponding to the 11 carbon atoms in the molecule. The carbonyl carbon will appear as a singlet at a downfield chemical shift (typically in the range of

Sources

An In-Depth Technical Guide to the Spectroscopic Analysis of (4-Bromo-2-chlorophenyl)(morpholino)methanone

Prepared by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive, multi-faceted spectroscopic analysis of the compound (4-Bromo-2-chlorophenyl)(morpholino)methanone. Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural outlines to explain the causal links between molecular structure and spectral data. By integrating Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy, we establish a self-validating analytical workflow for the complete structural elucidation and characterization of this molecule. Each section details field-proven experimental protocols, interprets the resulting data with expert insight, and is supported by authoritative references to ensure scientific integrity.

Introduction and Molecular Overview

This compound is a substituted benzamide derivative with the molecular formula C₁₁H₁₁BrClNO₂ and a molecular weight of approximately 304.57 g/mol . The structural complexity, arising from a halogenated aromatic ring and a morpholine amide moiety, makes it an excellent candidate for a multi-technique spectroscopic approach. Such analyses are fundamental in pharmaceutical sciences for confirming molecular identity, assessing purity, and ensuring batch-to-batch consistency—all critical components of quality control and regulatory compliance.

This guide will systematically deconstruct the molecule using four key spectroscopic techniques, providing a holistic understanding of its chemical signature.

Molecular Structure:

(Structure of this compound)

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Skeleton

NMR spectroscopy provides unparalleled detail about the molecular structure by probing the magnetic properties of atomic nuclei.[1] For this molecule, both ¹H and ¹³C NMR are indispensable for assigning the specific chemical environments of each hydrogen and carbon atom.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃). Ensure the sample is fully dissolved.[2]

-

Tube Loading: Transfer the solution into a clean, 5 mm NMR tube using a Pasteur pipette. The solution height should be adequate for the spectrometer's detector (~4-5 cm).[3]

-

Instrumentation: Acquire spectra on a standard NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Record standard ¹H and proton-decoupled ¹³C spectra at room temperature. Use a sufficient number of scans to achieve a good signal-to-noise ratio.[4][5]

¹H NMR Data Interpretation & Analysis

The ¹H NMR spectrum is divided into two key regions: the aromatic region, corresponding to the substituted phenyl ring, and the aliphatic region, corresponding to the morpholine ring.

-

Aromatic Region (δ 7.0-8.0 ppm): The 4-bromo-2-chlorophenyl group has three protons. Due to the ortho-chloro and para-bromo substitution pattern relative to the carbonyl group, a distinct splitting pattern is expected.

-

H-6: This proton is ortho to the carbonyl group and meta to the chlorine atom. It is expected to be a doublet.

-

H-5: This proton is meta to both the carbonyl and bromine atoms and ortho to the chlorine atom, likely appearing as a doublet of doublets.

-

H-3: This proton is ortho to the chlorine atom and meta to the carbonyl group, appearing as a doublet.

-

-

Aliphatic Region (δ 3.0-4.0 ppm): The eight protons of the morpholine ring are chemically non-equivalent due to hindered rotation around the C-N amide bond. This results in two broad or distinct sets of signals.

-

-N-CH₂- Protons (Positions 2' and 6'): These four protons are adjacent to the amide nitrogen.

-

-O-CH₂- Protons (Positions 3' and 5'): These four protons are adjacent to the oxygen atom.

-

Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 7.6 - 7.8 | d | 1H | Aromatic (H-6) |

| ~ 7.4 - 7.5 | dd | 1H | Aromatic (H-5) |

| ~ 7.3 - 7.4 | d | 1H | Aromatic (H-3) |

| ~ 3.5 - 3.9 | m (broad) | 4H | Morpholine (-O-CH ₂) |

| ~ 3.2 - 3.5 | m (broad) | 4H | Morpholine (-N-CH ₂) |

¹³C NMR Data Interpretation & Analysis

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments.[1]

-

Carbonyl Carbon (δ 165-175 ppm): The amide carbonyl carbon is characteristically deshielded and appears far downfield.[6]

-

Aromatic Carbons (δ 120-140 ppm): Six distinct signals are expected for the aromatic carbons. The carbons directly attached to the electron-withdrawing substituents (C-Br, C-Cl, C-C=O) will have their chemical shifts significantly influenced.[7]

-

Aliphatic Carbons (δ 40-70 ppm): The morpholine ring will show two distinct signals for the carbons adjacent to the nitrogen and the carbons adjacent to the oxygen.

Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~ 167 | C=O (Amide Carbonyl) |

| ~ 135-138 | Aromatic (C-1, ipso to C=O) |

| ~ 130-133 | Aromatic (C-2, ipso to Cl) |

| ~ 125-130 | Aromatic (C-4, ipso to Br) |

| ~ 125-135 | Aromatic (CH carbons: C-3, C-5, C-6) |

| ~ 66-68 | Morpholine (-C H₂-O) |

| ~ 42-48 | Morpholine (-C H₂-N) |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and powerful tool for identifying the functional groups present in a molecule by measuring their characteristic vibrational frequencies.

Experimental Protocol: ATR-FTIR Analysis

Attenuated Total Reflectance (ATR) is the preferred method for solid samples due to its minimal sample preparation.[8][9]

-

Background Scan: Record a background spectrum of the clean ATR crystal surface.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Pressure Application: Apply consistent pressure using the built-in clamp to ensure good contact between the sample and the crystal.[10]

-

Sample Scan: Acquire the sample spectrum. The instrument software will automatically ratio this against the background to produce the final absorbance or transmittance spectrum.

IR Data Interpretation & Analysis

The IR spectrum will be dominated by strong absorptions corresponding to the amide and aromatic functionalities.

-

Amide Carbonyl (C=O) Stretch: A very strong and sharp absorption is expected in the range of 1630-1680 cm⁻¹ . This is one of the most prominent peaks in the spectrum.

-

Aromatic C=C Stretches: Multiple sharp peaks of variable intensity will appear in the 1450-1600 cm⁻¹ region, characteristic of the benzene ring.

-

C-N Stretch: The amide C-N bond will show a stretching vibration, typically around 1250-1335 cm⁻¹ .[11]

-

C-O-C Ether Stretch: The morpholine ring contains an ether linkage, which will produce a strong, characteristic C-O-C stretching band, typically around 1115 cm⁻¹ .

-

Aromatic C-H Stretch: These appear as a group of weaker bands above 3000 cm⁻¹ .

-

Aliphatic C-H Stretch: These will be found just below 3000 cm⁻¹ (~2850-2960 cm⁻¹).

-

C-Cl and C-Br Stretches: These vibrations absorb in the fingerprint region at lower frequencies, typically below 800 cm⁻¹ .

Table 3: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

|---|---|---|

| ~3100-3000 | Medium-Weak | Aromatic C-H Stretch |

| ~2960-2850 | Medium | Aliphatic C-H Stretch |

| ~1650 | Strong, Sharp | Amide C=O Stretch (Amide I Band)[12] |

| ~1600, 1470 | Medium, Sharp | Aromatic C=C Ring Stretches |

| ~1280 | Medium-Strong | Aromatic C-N Stretch |

| ~1115 | Strong | C-O-C Ether Stretch (Morpholine) |

| < 800 | Medium-Strong | C-Cl, C-Br Stretches |

Structure [label=< Key Functional Groups Amide C=O Aromatic C=C Ether C-O-C Amide C-N

>];Frequencies [label=< Characteristic IR Frequencies (cm⁻¹) 1630-1680 (Strong)Amide I 1450-1600Aromatic Ring ~1115 (Strong)Ether Stretch 1250-1335C-N Stretch

>];Structure:co -> Frequencies:co_freq [color="#4285F4"]; Structure:ar -> Frequencies:ar_freq [color="#34A853"]; Structure:coc -> Frequencies:coc_freq [color="#FBBC05"]; Structure:cn -> Frequencies:cn_freq [color="#EA4335"]; } Caption: Correlation of functional groups to their IR absorption regions.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is a destructive technique that provides the exact molecular weight and valuable structural information through fragmentation analysis.[13]

Experimental Protocol: ESI-MS Analysis

Electrospray Ionization (ESI) is a "soft" ionization technique well-suited for this molecule, minimizing initial fragmentation and clearly showing the molecular ion.[14][15]

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.

-

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump.

-

Ionization: Apply a high voltage to the capillary tip to generate charged droplets, which evaporate to form gas-phase ions.[16]

-

Mass Analysis: Analyze the ions using a mass analyzer (e.g., Quadrupole or Time-of-Flight). Acquire data in positive ion mode, as the morpholine nitrogen can be readily protonated.

MS Data Interpretation & Analysis

-

Molecular Ion ([M+H]⁺): The most critical piece of information is the mass of the protonated molecule. The molecular weight is ~304.57 Da. The [M+H]⁺ peak should appear at m/z ~305.58.

-

Isotopic Pattern: The presence of both bromine and chlorine creates a highly characteristic isotopic cluster.

-

Chlorine exists as ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), a ratio of roughly 3:1.

-

Bromine exists as ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), a ratio of roughly 1:1.

-

This will result in a cluster of peaks for the molecular ion:

-

M: (³⁵Cl, ⁷⁹Br) - Base Peak in the cluster

-

M+2: (³⁷Cl, ⁷⁹Br) + (³⁵Cl, ⁸¹Br) - Expected to be the most intense peak in the cluster.

-

M+4: (³⁷Cl, ⁸¹Br)

-

-

-

Key Fragmentation: The most common fragmentation pathway for aromatic amides is the cleavage of the amide (N-CO) bond.[17][18]

-

Fragment 1: Formation of the (4-bromo-2-chlorophenyl)acylium ion . This would be a very stable and prominent fragment.

-

Fragment 2: Loss of the acylium ion, leaving the protonated morpholine fragment.

-

Table 4: Predicted Mass Spectrometry Data (ESI+)

| m/z (approx.) | Assignment | Comments |

|---|---|---|

| 305/307/309 | [M+H]⁺ | Molecular ion cluster, showing the characteristic Br/Cl isotopic pattern. |

| 219/221/223 | [4-bromo-2-chlorobenzoyl]⁺ | Acylium ion fragment. Shows Br/Cl isotopic pattern. |

| 88 | [Morpholine+H]⁺ | Protonated morpholine fragment. |

UV-Visible (UV-Vis) Spectroscopy: Probing the Electronic System

UV-Vis spectroscopy provides information about the conjugated electronic system of the molecule by measuring the absorption of ultraviolet and visible light.[19]

Experimental Protocol: UV-Vis Analysis

-

Solvent Selection: Choose a UV-transparent solvent, such as ethanol or hexane.

-

Sample Preparation: Prepare a dilute solution of the compound of a known concentration.

-

Analysis: Record the absorption spectrum over a range of approximately 200-400 nm using a dual-beam UV-Vis spectrophotometer.

UV-Vis Data Interpretation & Analysis

The chromophore in this molecule is the substituted benzoyl system. The spectrum is expected to show absorptions characteristic of benzophenone derivatives.[20][21]

-

π → π* Transitions: Strong absorption bands are expected, typically below 300 nm. These arise from electronic transitions within the aromatic ring and carbonyl group's π-system. The halogen substituents may cause a slight red shift (bathochromic shift) compared to unsubstituted benzamide.

-

n → π* Transition: A weaker, longer-wavelength absorption band is expected, typically above 300 nm. This corresponds to the transition of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital.[19]

Table 5: Predicted UV-Vis Absorption Maxima (in Ethanol)

| λₘₐₓ (nm) | Type of Transition |

|---|---|

| ~250-260 | π → π* |

| ~330-340 | n → π* (weak) |

Conclusion: A Self-Validating System for Structural Confirmation

The synergistic application of NMR, IR, Mass Spectrometry, and UV-Vis spectroscopy provides a robust and self-validating framework for the comprehensive analysis of this compound.

-

MS confirms the elemental composition and molecular weight via the unique isotopic pattern of the molecular ion.

-

IR validates the presence of key functional groups, most notably the amide carbonyl and the morpholine ether linkage.

-

NMR provides the definitive structural map, confirming the connectivity of the aromatic and aliphatic protons and carbons, and establishing the substitution pattern on the benzene ring.

-

UV-Vis characterizes the conjugated electronic system of the molecule.

Together, these techniques leave no ambiguity as to the structure and identity of the compound. This integrated analytical approach is a cornerstone of modern chemical and pharmaceutical research, ensuring the accuracy, quality, and reliability required for drug development and scientific discovery.

References

-

Varelis, P. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clinical Biochemist Reviews, 24(1), 3–12. Available at: [Link]

-

Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from [Link]

-

Moodie, R. B., & Whaite, T. (1979). Substituent Effects on the 1H N.M.R. Spectra of Substituted Benzamides and N-Alkylbenzamides. Australian Journal of Chemistry, 32(2), 337-343. Available at: [Link]

-

Health, Safety and Environment Office. (n.d.). STANDARD OPERATING PROCEDURE – E006. Nuclear Magnetic Resonance (NMR) spectroscopy. Retrieved from [Link]

-

Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]

-

Adaway, J. E. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist. Reviews / Australian Association of Clinical Biochemists, 24(1), 3-12. Available at: [Link]

-

Pike Technologies. (n.d.). Principles of ATR. Retrieved from [Link]

-

S4Science. (n.d.). Attenuated Total Reflectance (ATR) - FT-IR Spectroscopy. Retrieved from [Link]

-

University of Notre Dame. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]

-

Wikipedia. (n.d.). Attenuated total reflectance. Retrieved from [Link]

-

Ogel Publications. (n.d.). Standard Operating Procedure (SOP): NMR Analysis of a Sample. Selar. Retrieved from [Link]

-

ConnectSci. (1979). Substituent Effects on the 1H N.M.R. Spectra of Substituted Benzamides and N-Alkylbenzamides. Australian Journal of Chemistry. Retrieved from [Link]

-

Physics LibreTexts. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Retrieved from [Link]

-

Georgia Gwinnett College. (n.d.). Standard Operating Procedure H-NMR. Retrieved from [Link]

-

Imperial College London. (2021). Standard Operating Procedure (SOP) Title: NMR Sample Preparation. Retrieved from [Link]

-

Abraham, R. J., et al. (2014). 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. Magnetic Resonance in Chemistry, 52(8), 448-456. Available at: [Link]

-

Mizrahi, V., Koch, K. R., & Modro, T. A. (1983). N-Substituted benzamides. N.m.r. spectroscopic study on substituted effects. South African Journal of Chemistry, 36(3), 111-113. Available at: [Link]

-

SpectraBase. (n.d.). Benzamide - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). bmse000668 Benzamide at BMRB. Retrieved from [Link]

-

Liu, Y., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. International Journal of Molecular Sciences, 21(7), 2631. Available at: [Link]

-

Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Available at: [Link]

-

ResearchGate. (n.d.). ATR-FTIR spectra showing the Amide I, Amide II, and Amide III regions. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: amines. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of synthesized aromatic amides (I, II, III and IV). Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). 13C NMR Chemical Shift Table. Retrieved from [Link]

-

Rivera-Islas, J., et al. (2020). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 25(19), 4547. Available at: [Link]

-

da Silva, A. B., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(38), 21469-21479. Available at: [Link]

-

Wang, M., et al. (2024). Sequencing of Phosphorodiamidate Morpholino Oligomers by Hydrophilic Interaction Chromatography Coupled to Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 35(12), 2490-2498. Available at: [Link]

-

Royal Society of Chemistry. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances. Retrieved from [Link]

-

Castro, G. T., Blanco, S. E., & Giordano, O. S. (2000). UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. Molecules, 5(4), 424-426. Available at: [Link]

-

ResearchGate. (n.d.). UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. Retrieved from [Link]

-

ResearchGate. (n.d.). UV-visible spectra of benzophenone and hydroxylated benzophenones. Retrieved from [Link]

-

Kumasaka, R., Kikuchi, A., & Yagi, M. (2014). Photoexcited states of UV absorbers, benzophenone derivatives. Photochemistry and Photobiology, 90(4), 727-733. Available at: [Link]

-

El-Gindy, A., Emara, S., & Mostafa, A. (2006). Derivative spectrophotometric analysis of benzophenone (as an impurity) in phenytoin. Journal of Pharmaceutical and Biomedical Analysis, 41(2), 433-439. Available at: [Link]

-

University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. Retrieved from [Link]

-

National Institutes of Health. (n.d.). (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone. Retrieved from [Link]

-

ResearchGate. (2023). Crystal structure of (2-((4-bromo-2,6-dichlorophenyl)amino)phenyl) (morpholino)methanone, C17H15BrCl2N2O2. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. imperial.ac.uk [imperial.ac.uk]

- 3. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 4. hseo.hkust.edu.hk [hseo.hkust.edu.hk]

- 5. commons.ggc.edu [commons.ggc.edu]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. journals.co.za [journals.co.za]

- 8. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 9. Attenuated total reflectance (ATR) | Anton Paar Wiki [wiki.anton-paar.com]

- 10. utsc.utoronto.ca [utsc.utoronto.ca]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. researchgate.net [researchgate.net]

- 13. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 15. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 16. researchgate.net [researchgate.net]

- 17. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

Potential biological activities of morpholino-methanone derivatives

An In-Depth Technical Guide to the Potential Biological Activities of Morpholino-Methanone Derivatives

Authored by: A Senior Application Scientist

Foreword

The confluence of privileged structural motifs in medicinal chemistry often yields compounds with remarkable biological profiles. Morpholino-methanone derivatives represent such a class of molecules, integrating the favorable physicochemical and pharmacokinetic properties of the morpholine ring with the versatile chemical scaffold provided by the methanone linker.[1][2] The morpholine moiety, a six-membered heterocycle containing both nitrogen and oxygen, is a common feature in numerous approved drugs, where it often enhances aqueous solubility and metabolic stability.[1][2] This technical guide provides a comprehensive exploration of the burgeoning field of morpholino-methanone derivatives, synthesizing current research to elucidate their diverse biological activities and therapeutic potential. We will delve into their anticancer, anti-inflammatory, and antimicrobial properties, supported by mechanistic insights, structure-activity relationships, and detailed experimental protocols to empower researchers in the ongoing quest for novel therapeutics.

General Synthesis of Morpholino-Methanone Derivatives

The synthesis of morpholino-methanone derivatives is typically achieved through a straightforward amide coupling reaction. The general workflow involves the reaction of a substituted benzoic acid with morpholine in the presence of a suitable coupling agent. The choice of substituents on the benzoic acid is a key strategy for modulating the biological activity of the final compound.

A common synthetic route proceeds as follows:

-

Activation of Carboxylic Acid: The substituted benzoic acid is activated to form a more reactive species, such as an acid chloride or an active ester.

-

Nucleophilic Acyl Substitution: The activated carboxylic acid derivative is then reacted with morpholine. The nitrogen atom of the morpholine acts as a nucleophile, attacking the carbonyl carbon of the activated acid and leading to the formation of the amide bond.

This synthetic versatility allows for the creation of large libraries of derivatives for screening and optimization of biological activity.[3]

Caption: General synthesis workflow for morpholino-methanone derivatives.

Anticancer Activity

A significant body of research has focused on the anticancer potential of morpholino-methanone derivatives. These compounds have demonstrated cytotoxic activity against a range of human cancer cell lines, including those of the breast, lung, and central nervous system.[4]

Mechanism of Action

The anticancer effects of morpholino-methanone derivatives are often multifactorial, involving the modulation of key signaling pathways that are dysregulated in cancer.

2.1.1. Kinase Inhibition

Many morpholino-containing compounds act as potent inhibitors of protein kinases, which are critical regulators of cell growth, proliferation, and survival.[5] The PI3K/Akt/mTOR pathway is a frequently targeted cascade in cancer therapy, and several morpholino-pyrimidine derivatives have been identified as effective inhibitors of PI3K and/or mTOR.[6][7][8] The morpholine ring in these inhibitors often forms a critical hydrogen bond with the hinge region of the kinase, contributing to their potency and selectivity.[7] For instance, 4-morpholino-2-phenylquinazolines and their derivatives have been developed as selective PI3K p110α inhibitors.[9]

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by morpholino-methanone derivatives.

2.1.2. Induction of Apoptosis and Cell Cycle Arrest

Morpholino-methanone derivatives can trigger programmed cell death (apoptosis) in cancer cells. Mechanistic studies on some derivatives have shown that they can induce apoptosis through the intrinsic mitochondrial pathway, as evidenced by the increased expression of caspase-3 and cytochrome c.[10] Furthermore, these compounds can arrest the cell cycle at various phases, such as the G1 phase, thereby inhibiting cell proliferation.[4] Some morpholino-1H-phenalene derivatives have been designed as dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bcl-2.[11]

In Vitro Cytotoxicity

The cytotoxic potential of various morpholino-methanone derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values are a common metric for quantifying this activity.

| Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 4-benzyl-morpholine-2-carboxylic acid N'-[2-(4-(2-bromobenzoyl)-phenoxy)-acetyl]-hydrazide (8b) | DLA | Data not specified | |

| 4-benzyl-morpholine-2-carboxylic acid N'-[2-(4-(4-methylbenzoyl)-phenoxy)-acetyl]-hydrazide (8f) | MCF-7 | Data not specified | |

| Morpholine substituted quinazoline (AK-3) | A549 | 10.38 ± 0.27 | [4] |

| Morpholine substituted quinazoline (AK-3) | MCF-7 | 6.44 ± 0.29 | [4] |

| Morpholine substituted quinazoline (AK-3) | SHSY-5Y | 9.54 ± 0.15 | [4] |

| Morpholine substituted quinazoline (AK-10) | A549 | 8.55 ± 0.67 | [4] |

| Morpholine substituted quinazoline (AK-10) | MCF-7 | 3.15 ± 0.23 | [4] |

| Morpholine substituted quinazoline (AK-10) | SHSY-5Y | 3.36 ± 0.29 | [4] |

| 2-morpholino-4-anilinoquinoline (3d) | HepG2 | 8.50 | [12] |

| 2-morpholino-4-anilinoquinoline (3c) | HepG2 | 11.42 | [12] |

| 2-morpholino-4-anilinoquinoline (3e) | HepG2 | 12.76 | [12] |

| Thieno[3,2-d]pyrimidine derivative (15e) | A375 (melanoma) | 0.58 | [9] |

Anti-inflammatory Activity

The structural components of morpholino-methanones suggest a potential for anti-inflammatory effects. Benzoic acid derivatives are known to possess anti-inflammatory properties, often through the inhibition of cyclooxygenases (COX) or lipoxygenases (LOX), key enzymes in the inflammatory cascade.[1] Indeed, some morpholino derivatives have been synthesized and evaluated as nonsteroidal analgesic and anti-inflammatory agents.[13] For example, 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone has been shown to be a potent analgesic and anti-inflammatory agent with lower toxicity than phenylbutazone.[13]

Antimicrobial Activity

Morpholino-methanone derivatives have also emerged as promising antimicrobial agents. Studies have reported pronounced antibacterial activity of compounds like (3-fluorophenyl)(morpholino)methanone against both Gram-positive and Gram-negative bacteria.[1] The incorporation of a fluorine atom is a common medicinal chemistry strategy to enhance metabolic stability and binding affinity.[1]

Antibiotic Adjuvant Potential

In the face of rising antimicrobial resistance, there is a critical need for new therapeutic strategies. One promising approach is the use of antibiotic adjuvants, which are compounds that enhance the efficacy of existing antibiotics. Certain morpholine-containing 5-arylideneimidazolones have been explored as potential antibiotic adjuvants against multidrug-resistant (MDR) bacteria.[14][15] These compounds can act by inhibiting bacterial defense mechanisms, such as efflux pumps (e.g., AcrAB-TolC), or by interacting with targets like penicillin-binding protein 2a (PBP2a) in methicillin-resistant Staphylococcus aureus (MRSA).[14][15]

In Vitro Antimicrobial Activity

The antimicrobial efficacy is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound Class | Bacterial Strain | MIC (mM) | Reference |

| 5-arylideneimidazolone derivatives | S. aureus | 0.03125–0.25 | [14] |

| 5-arylideneimidazolone derivatives | MRSA | 0.03125–0.25 | [14] |

Experimental Protocols

Protocol: MTT Assay for In Vitro Cytotoxicity

This protocol outlines the steps for determining the cytotoxic effects of morpholino-methanone derivatives on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding:

-

Culture cancer cells to ~80% confluency in a suitable growth medium.

-

Trypsinize the cells and perform a cell count.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the morpholino-methanone derivative in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control.

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

-

Add 10 µL of the MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization and Absorbance Reading:

-

Carefully remove the medium from each well.

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Mix gently by pipetting or shaking for 5-10 minutes.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

-

Caption: Workflow for the MTT cytotoxicity assay.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the determination of the MIC of morpholino-methanone derivatives against bacteria using the broth microdilution method.

-

Preparation of Bacterial Inoculum:

-

Inoculate a single bacterial colony into a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (e.g., 0.5 McFarland standard).

-

Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of the morpholino-methanone derivative in a suitable solvent.

-

Perform a two-fold serial dilution of the compound in the broth medium in a 96-well microtiter plate.

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well containing the compound dilutions.

-

Include a positive control (bacteria with no compound) and a negative control (broth with no bacteria).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

MIC Determination:

-

Visually inspect the wells for bacterial growth (turbidity).

-

The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Structure-Activity Relationships (SAR)

The biological activity of morpholino-methanone derivatives is highly dependent on their chemical structure. SAR studies have provided valuable insights into the features that govern their potency and selectivity.

-

Substituents on the Phenyl Ring: The nature and position of substituents on the phenyl ring of the benzoyl moiety are critical. For instance, in a series of benzophenone-morpholine analogues, a methyl group on the benzophenone was essential for antiproliferative activity, with a bromo group at the ortho position or a methyl group at the para position significantly enhancing this activity.

-

The Morpholine Moiety: While the morpholine ring itself is a key pharmacophore, modifications to it can influence activity. However, in some cases, other terminal amino groups like diethylamino or dimethylamino have shown superior anticancer activity compared to the morpholino group in certain molecular scaffolds.[16]

-

The Linker: The methanone (carbonyl) group serves as a rigid linker. Its ability to participate in hydrogen bonding can be crucial for target engagement.

Conclusion and Future Perspectives

Morpholino-methanone derivatives represent a promising and versatile class of compounds with a wide spectrum of biological activities. Their demonstrated anticancer, anti-inflammatory, and antimicrobial properties, coupled with their synthetic tractability, make them attractive candidates for further drug discovery and development. Future research should focus on:

-

Lead Optimization: Systematic modification of the morpholino-methanone scaffold to improve potency, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Studies: Deeper investigation into the molecular targets and signaling pathways modulated by these compounds to better understand their therapeutic effects and potential side effects.

-

In Vivo Efficacy: Evaluation of the most promising derivatives in preclinical animal models of cancer, inflammation, and infectious diseases.

-

Combination Therapies: Exploring the synergistic potential of morpholino-methanone derivatives with existing therapeutic agents to enhance efficacy and overcome drug resistance.

The continued exploration of this chemical space holds significant promise for the development of novel and effective therapies for a range of human diseases.

References

- BenchChem. (n.d.). Potential Biological Activities of (3-Fluorophenyl)(morpholino)methanone: A Technical Guide.

- Sciforum. (n.d.). Synthesis and anticancer evaluation of novel morpholine analogues.

- MDPI. (2020). An Update on the Anticancer Activity of Xanthone Derivatives: A Review.

- PubMed. (1990). Antimicrobial properties of delmopinol against oral bacteria.

- ResearchGate. (2024). Biological activities of morpholine derivatives and molecular targets involved.

- PubMed. (1979). A new nonsteroidal analgesic-antiinflammatory agent. Synthesis and activity of 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone and related compounds.

- MDPI. (2023). The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells.

- RSC Publishing. (2022). Synthesis of morpholino nucleosides starting from enantiopure glycidol.

- PubMed Central. (2021). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies.

- PubMed. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors.

- NIH. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line.

- PubMed. (2012). Sulfonyl-morpholino-pyrimidines: SAR and development of a novel class of selective mTOR kinase inhibitor.

- PubMed. (2014). Design, synthesis and structure–activity relationship studies of morpholino-1H-phenalene derivatives that antagonize Mcl-1/Bcl-2.

- ResearchGate. (2022). Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors.

- ResearchGate. (2019). Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors.

- MDPI. (2021). Molecular Insights into an Antibiotic Enhancer Action of New Morpholine-Containing 5-Arylideneimidazolones in the Fight against MDR Bacteria.

- PubMed. (2021). Molecular Insights into an Antibiotic Enhancer Action of New Morpholine-Containing 5-Arylideneimidazolones in the Fight against MDR Bacteria.

- Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. (n.d.).

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of morpholino nucleosides starting from enantiopure glycidol - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D2QO00400C [pubs.rsc.org]

- 4. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

- 6. Sulfonyl-morpholino-pyrimidines: SAR and development of a novel class of selective mTOR kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Design, synthesis and structure–activity relationship studies of morpholino-1H-phenalene derivatives that antagonize Mcl-1/Bcl-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A new nonsteroidal analgesic-antiinflammatory agent. Synthesis and activity of 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Molecular Insights into an Antibiotic Enhancer Action of New Morpholine-Containing 5-Arylideneimidazolones in the Fight against MDR Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

An Investigator's Guide to the Mechanism of Action of (4-Bromo-2-chlorophenyl)(morpholino)methanone as a Putative PI3K/Akt/mTOR Pathway Inhibitor

Abstract

(4-Bromo-2-chlorophenyl)(morpholino)methanone, hereafter referred to as BCM, is a synthetic compound for which the biological mechanism of action has not been extensively characterized. Structural similarities to known kinase inhibitors, particularly the presence of a morpholino methanone scaffold, suggest a potential role in modulating critical cell signaling pathways. This technical guide puts forth the hypothesis that BCM acts as an inhibitor of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling cascade. This pathway is a central regulator of cell proliferation, growth, survival, and metabolism, and its hyperactivation is a frequent driver in various human cancers.[1][2][3] This document provides a comprehensive, phased experimental roadmap for researchers to rigorously investigate this hypothesis, from initial cell-based screening to specific molecular target validation and phenotypic outcome analysis. Each phase is supported by detailed, field-proven protocols, principles of experimental design, and data interpretation frameworks.

Introduction: Establishing the Scientific Premise

The PI3K/Akt/mTOR pathway is one of the most frequently dysregulated signaling networks in oncology, making it a prime target for therapeutic development.[1][2][4] The pathway is typically initiated by the activation of receptor tyrosine kinases (RTKs), which recruit and activate PI3K.[1] PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key second messenger that recruits and activates the serine/threonine kinase Akt. Activated Akt proceeds to phosphorylate a multitude of downstream substrates, including mTOR, which ultimately orchestrates protein synthesis and cell growth.[1][3][5]

Given the absence of published data on BCM's mechanism, we propose a structured investigation based on the hypothesis that it inhibits one or more nodes within this critical pathway. This guide is designed to be a self-validating workflow, where the results of each experimental phase inform the direction of the next.

Strategic Research Workflow

The investigation is structured into three logical phases, designed to systematically test the central hypothesis. This workflow ensures that foundational questions of cytotoxicity and pathway engagement are answered before committing resources to more complex mechanistic studies.

Caption: Phased approach for investigating BCM's mechanism of action.

Phase 1: Cytotoxicity and Initial Pathway Engagement

The primary objective of this phase is to determine if BCM exerts a biological effect on cancer cells and, if so, whether this effect correlates with modulation of the PI3K/Akt/mTOR pathway.

Experiment: Cell Viability Assessment

Causality: Before investigating a specific molecular mechanism, it is essential to confirm that the compound has a measurable biological effect, such as reducing cell viability. The MTT assay is a robust, colorimetric method that measures the metabolic activity of cells, which serves as a proxy for viability.[6][7][8] A dose-dependent decrease in viability would justify further mechanistic studies.

Data Presentation:

| Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Viability |

| Vehicle (DMSO) | 1.250 | 0.085 | 100% |

| 0.1 | 1.235 | 0.091 | 98.8% |

| 1 | 1.050 | 0.076 | 84.0% |

| 5 | 0.625 | 0.055 | 50.0% |

| 10 | 0.310 | 0.042 | 24.8% |

| 25 | 0.150 | 0.031 | 12.0% |

| 50 | 0.080 | 0.025 | 6.4% |

From this data, an IC50 (the concentration at which 50% of cell viability is inhibited) can be calculated. In this example, the IC50 is approximately 5 µM.

Experiment: Screening for Pathway Inhibition via Western Blot

Causality: If BCM is cytotoxic, the next logical step is to see if it affects the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway. Western blotting is the gold standard for this analysis. We will probe for phosphorylated Akt (p-Akt at Ser473) as a direct indicator of PI3K activity and phosphorylated S6 Kinase (p-S6K), a downstream effector of mTORC1.[1] A reduction in the phosphorylation of these proteins upon BCM treatment would provide the first direct evidence linking the compound to the pathway.

Caption: Key steps in the Western Blotting protocol.

Data Presentation:

| Treatment (IC50) | p-Akt/Total Akt Ratio | p-S6K/Total S6K Ratio |

| Vehicle Control | 1.00 | 1.00 |

| BCM (6 hours) | 0.35 | 0.40 |

| Positive Control (PI3Ki) | 0.15 | 0.25 |

A significant decrease in the ratio of phosphorylated to total protein for both Akt and S6K strongly supports the hypothesis.

Phase 2: Identification of the Direct Molecular Target

With evidence of pathway inhibition, this phase aims to determine if BCM directly interacts with and inhibits the kinase activity of PI3K or mTOR.

Experiment: In Vitro Kinase Assays

Causality: Cell-based assays can be influenced by off-target effects. An in vitro kinase assay, using purified enzymes (e.g., PI3Kα, mTOR) and their respective substrates, provides a direct measure of an inhibitor's effect on enzyme activity.[9][10][11] These assays typically measure the consumption of ATP or the generation of ADP, which is directly proportional to kinase activity.[11] Performing these assays will determine if BCM is a direct inhibitor of PI3K, mTOR, or potentially both.

Data Presentation:

| Compound | PI3Kα IC50 (nM) | mTOR IC50 (nM) |

| BCM | 75 | > 10,000 |

| PI3K Inhibitor (Control) | 10 | > 10,000 |

| mTOR Inhibitor (Control) | > 10,000 | 25 |

This hypothetical data suggests BCM is a potent and selective inhibitor of PI3Kα over mTOR.

Technique: Computational Molecular Docking

Causality: While not a wet-lab experiment, molecular docking provides crucial supporting evidence. By modeling the 3D structure of the PI3Kα kinase domain and predicting the binding pose of BCM, we can gain insights into the potential binding interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the enzyme-inhibitor complex. This helps to rationalize the biochemical data on a structural level and can guide future lead optimization efforts.

Phase 3: Analysis of Cellular Phenotypic Consequences

This final phase connects the molecular mechanism (PI3K inhibition) to the ultimate cellular outcomes. Inhibition of the PI3K/Akt/mTOR pathway is known to induce apoptosis, cause cell cycle arrest, and modulate autophagy.[2][5]

Experiment: Apoptosis Induction

Causality: The PI3K/Akt pathway is a potent pro-survival signal.[4] Its inhibition is expected to trigger programmed cell death, or apoptosis. A key event in apoptosis is the activation of effector caspases, such as Caspase-3.[12] A colorimetric or fluorometric assay measuring Caspase-3 activity provides a quantitative measure of apoptosis induction by BCM.[12][13][14]

Data Presentation:

| Treatment | Caspase-3 Activity (Fold Change vs. Vehicle) |

| Vehicle Control | 1.0 |

| BCM (IC50, 24h) | 4.5 |

| Staurosporine (Positive Control) | 8.2 |

Experiment: Cell Cycle Analysis

Causality: The PI3K/Akt/mTOR pathway promotes cell cycle progression.[3] Inhibition can therefore lead to arrest at specific checkpoints, most commonly G1/S. Flow cytometry using propidium iodide (PI), a DNA intercalating dye, is the standard method for analyzing cell cycle distribution.[15][16] An accumulation of cells in the G1 phase would be a predicted outcome of PI3K inhibition.

Data Presentation:

| Treatment | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| Vehicle Control | 55% | 30% | 15% |

| BCM (IC50, 24h) | 75% | 15% | 10% |

Experiment: Autophagy Modulation

Causality: Autophagy is a cellular recycling process that is negatively regulated by mTOR.[5] While our in vitro data suggests BCM is PI3K-selective, cellular feedback loops can be complex. Therefore, assessing autophagy is a critical step. The most common method is to monitor the conversion of LC3-I to its lipidated form, LC3-II, by Western blot. An increase in LC3-II indicates an accumulation of autophagosomes. To distinguish between increased formation and decreased clearance, an autophagic flux assay is performed by using a lysosomal inhibitor (like Bafilomycin A1 or Chloroquine) in parallel.[17][18]

Data Presentation:

| Treatment | LC3-II / Actin Ratio (- BafA1) | LC3-II / Actin Ratio (+ BafA1) | Autophagic Flux (Difference) |

| Vehicle Control | 0.2 | 0.8 | 0.6 |

| BCM (IC50, 24h) | 0.3 | 1.0 | 0.7 |

This data would suggest that BCM does not significantly alter autophagic flux, consistent with its primary mechanism being upstream of mTOR.

Detailed Experimental Protocols

Protocol 1: MTT Cell Viability Assay

-

Seed cells (e.g., 5,000 cells/well) in a 96-well plate and allow them to adhere overnight.[19]

-

Treat cells with a serial dilution of BCM (e.g., 0.1 to 100 µM) and a vehicle control (DMSO) for 72 hours.[19]

-

Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[6][20]

-

Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.[19]

-

Shake the plate for 15 minutes on an orbital shaker.[7]

-

Read the absorbance at 570 nm using a microplate reader.[20]

Protocol 2: Western Blot for Phosphorylated Proteins

-

Treat cells with BCM at the predetermined IC50 for various time points.

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[21]

-

Determine protein concentration using a BCA assay.

-

Normalize samples and add Laemmli sample buffer, then boil at 95°C for 5 minutes.[21]

-

Load 20-30 µg of protein per lane on an SDS-PAGE gel.[21]

-

Transfer proteins to a PVDF membrane.[22]

-

Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in TBST.[22] Using BSA instead of milk is critical to avoid background from phosphoproteins like casein.[23]

-

Incubate the membrane overnight at 4°C with primary antibodies (e.g., anti-p-Akt Ser473, anti-total-Akt) diluted in 5% BSA/TBST.[24]

-

Wash the membrane 3x with TBST.[24]

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[21]

-

Wash 3x with TBST and detect the signal using an ECL substrate.[21]

-

Quantify band intensities and normalize the phosphorylated protein signal to the total protein signal.[21]

Protocol 3: Propidium Iodide Cell Cycle Analysis

-

Harvest approximately 1x10^6 cells by trypsinization and wash with PBS.[25]

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.[15][16] Incubate for at least 1 hour at 4°C.[15]

-

Wash the fixed cells twice with PBS to remove the ethanol.[25]

-

Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.[16][25]

-

Incubate for 30 minutes at room temperature in the dark.[26]

-

Analyze the samples on a flow cytometer, collecting data for at least 10,000 events.

Conclusion and Future Directions

This guide outlines a systematic, hypothesis-driven approach to elucidate the mechanism of action for this compound. By following the phased workflow, researchers can efficiently determine if BCM is a viable PI3K/Akt/mTOR pathway inhibitor. Positive findings would warrant further investigation, including in vivo efficacy studies in animal models, pharmacokinetic profiling, and selectivity screening against a broader panel of kinases to fully characterize its therapeutic potential. The self-validating nature of the proposed protocols ensures a high degree of scientific integrity, providing a solid foundation for subsequent drug development efforts.

References

-

MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]

-

Janku, F., Yap, T. A., & Meric-Bernstam, F. (2018). Targeting the PI3K-AKT-mTOR signaling network in cancer. Targeted Oncology, 13(5), 559-573. Retrieved from [Link]

-

In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. (2023). protocols.io. Retrieved from [Link]

-

DNA Cell Cycle Analysis with PI. (n.d.). University of Rochester Medical Center. Retrieved from [Link]

-

Cell Cycle Analysis by Propidium Iodide Staining. (n.d.). Babraham Institute. Retrieved from [Link]

-

Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

-

MTT (Assay protocol). (2023). protocols.io. Retrieved from [Link]

-

Mir, R., et al. (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Oncology, 12, 814138. Retrieved from [Link]

-

Cell Cycle Analysis by Propidium Iodide Staining. (n.d.). University of Padua. Retrieved from [Link]

-

LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells. (2016). Methods in Molecular Biology, 1303, 161-170. Retrieved from [Link]

-

A Review: PI3K/AKT/mTOR Signaling Pathway and Its Regulated Eukaryotic Translation Initiation Factors May Be a Potential Therapeutic Target in Esophageal Squamous Cell Carcinoma. (2021). Frontiers in Oncology, 11, 740832. Retrieved from [Link]

-

DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. (n.d.). University of Virginia School of Medicine. Retrieved from [Link]

-

LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells. (2016). Springer Nature Experiments. Retrieved from [Link]

-

Martini, M., et al. (2023). PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer. Molecular Cancer, 22(1), 138. Retrieved from [Link]

-

PI3K/AKT/mTOR pathway. (n.d.). Wikipedia. Retrieved from [Link]

-

Caspase-3 Activity Assay Kit (Colorimetric). (n.d.). RayBiotech. Retrieved from [Link]

-

Measuring PI3K Lipid Kinase Activity. (2014). Springer Nature Experiments. Retrieved from [Link]

-

In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. (2023). protocols.io. Retrieved from [Link]

-

Detection of Phosphorylated Proteins by Western Blotting. (n.d.). Bio-Rad Antibodies. Retrieved from [Link]

-

Caspase 3 Activity Assay Kit. (n.d.). MP Biomedicals. Retrieved from [Link]

-

Best Practice for Western Blot Detection of Phosphorylation Events. (n.d.). Bio-Rad Antibodies. Retrieved from [Link]

Sources

- 1. Targeting the PI3K-AKT-mTOR signaling network in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 4. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | A Review: PI3K/AKT/mTOR Signaling Pathway and Its Regulated Eukaryotic Translation Initiation Factors May Be a Potential Therapeutic Target in Esophageal Squamous Cell Carcinoma [frontiersin.org]

- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. broadpharm.com [broadpharm.com]

- 9. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]

- 10. Measuring PI3K Lipid Kinase Activity | Springer Nature Experiments [experiments.springernature.com]

- 11. promega.de [promega.de]

- 12. raybiotech.com [raybiotech.com]

- 13. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]

- 14. mpbio.com [mpbio.com]

- 15. vet.cornell.edu [vet.cornell.edu]

- 16. ucl.ac.uk [ucl.ac.uk]

- 17. LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells | Springer Nature Experiments [experiments.springernature.com]

- 19. MTT (Assay protocol [protocols.io]

- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 23. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 24. ccrod.cancer.gov [ccrod.cancer.gov]

- 25. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 26. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

Whitepaper: A Strategic Workflow for the Initial Therapeutic Screening of (4-Bromo-2-chlorophenyl)(morpholino)methanone

Executive Summary

The relentless pursuit of novel therapeutic agents is a cornerstone of modern medicine. This guide outlines a comprehensive, multi-tiered strategy for the initial evaluation of (4-Bromo-2-chlorophenyl)(morpholino)methanone , a compound of significant interest due to its unique structural features. The molecule combines a halogenated phenyl ring, a motif associated with potent bioactivity, and a morpholine scaffold, a privileged structure in medicinal chemistry known to confer favorable pharmacokinetic properties.[1][2][3] This document provides a robust framework for researchers and drug development professionals, detailing a logical progression from in silico analysis to a cascade of in vitro assays. Our approach prioritizes scientific integrity and resource efficiency, establishing a self-validating system to ascertain the compound's cytotoxic profile, phenotypic activity, and preliminary mechanism of action, thereby enabling an informed " go/no-go " decision for further preclinical development.

Introduction: The Scientific Rationale for Screening

The selection of a candidate for a drug discovery program is predicated on a strong scientific hypothesis rooted in its molecular architecture. This compound presents a compelling case based on the established roles of its constituent moieties.

The Morpholine Scaffold: A Privileged Element in Drug Design

The morpholine ring is a heterocyclic motif frequently employed in medicinal chemistry for its ability to improve a molecule's overall profile. Its presence can enhance aqueous solubility, metabolic stability, and bioavailability. In many approved drugs, the morpholine ring is a critical component of the pharmacophore, directly interacting with enzyme active sites or receptors to increase potency.[1][2] Furthermore, it can modulate pharmacokinetic and pharmacodynamic (PK/PD) properties, for instance by improving permeability across the blood-brain barrier in CNS-active compounds.[4] Its inclusion in the candidate molecule suggests a foundation for desirable drug-like properties.

The 4-Bromo-2-chlorophenyl Moiety: A Driver of Bioactivity

The strategic placement of halogen atoms on an aromatic ring is a well-established method for modulating a compound's biological activity. Specifically, 4-bromo-2-chlorophenyl derivatives have been noted for their significant in vitro inhibitory effects against various pathogens, including the malaria parasite Plasmodium falciparum.[3] This suggests a strong potential for antimicrobial or antiparasitic activity. The electron-withdrawing nature of the halogens can influence binding affinities and metabolic pathways, making this part of the molecule a prime candidate for conferring therapeutic efficacy.

Based on these structural components, we hypothesize that this compound is a promising candidate for therapeutic screening, with a potential for potent biological activity combined with favorable pharmacokinetic characteristics.

Phase 1: Foundational Characterization and In Silico Assessment

Before committing to resource-intensive wet lab experiments, a foundational analysis is crucial. This phase involves confirming the compound's identity and employing computational tools to predict its drug-likeness and potential liabilities.

Synthesis and Physicochemical Properties

The target compound is synthesized via a standard amidation reaction, coupling 4-bromo-2-chlorobenzoyl chloride with morpholine in the presence of a suitable base. The resulting product is purified and its structure confirmed using NMR and mass spectrometry.

Table 1: Physicochemical Properties of this compound